molecular formula C16H22O2 B14243207 1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- CAS No. 344349-02-6

1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl-

Cat. No.: B14243207
CAS No.: 344349-02-6
M. Wt: 246.34 g/mol
InChI Key: PIBLHZAVEPUFNE-UHFFFAOYSA-N
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Description

1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- is an organic compound with the molecular formula C₁₆H₂₂O₂ It is a ketone with a complex structure, featuring a cyclohexyl group, a hydroxy group, a methyl group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl ketone with phenylmagnesium bromide, followed by oxidation to introduce the hydroxy group. Another method involves the aldol condensation of cyclohexanone with benzaldehyde, followed by reduction and methylation steps to achieve the desired structure .

Industrial Production Methods

Industrial production of 1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s overall structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanone, 3-cyclohexyl-3-hydroxy-2-methyl-1-phenyl- is unique due to its combination of functional groups and structural complexity. The presence of the cyclohexyl, hydroxy, methyl, and phenyl groups in a single molecule provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

344349-02-6

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

3-cyclohexyl-3-hydroxy-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C16H22O2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2,4-5,8-9,12,14,16,18H,3,6-7,10-11H2,1H3

InChI Key

PIBLHZAVEPUFNE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1CCCCC1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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